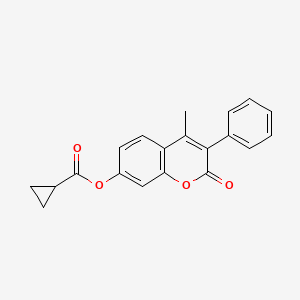

4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl cyclopropanecarboxylate

Description

4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl cyclopropanecarboxylate is a synthetic organic compound belonging to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a chromenone core with a phenyl group at the 3-position, a methyl group at the 4-position, and a cyclopropanecarboxylate ester at the 7-position.

Properties

IUPAC Name |

(4-methyl-2-oxo-3-phenylchromen-7-yl) cyclopropanecarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O4/c1-12-16-10-9-15(23-19(21)14-7-8-14)11-17(16)24-20(22)18(12)13-5-3-2-4-6-13/h2-6,9-11,14H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFRQEMGZGDVKOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)C3CC3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl cyclopropanecarboxylate typically involves the following steps:

Formation of the Chromenone Core: The chromenone core can be synthesized by the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization.

Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and aluminum chloride as the catalyst.

Esterification: The final step involves the esterification of the chromenone derivative with cyclopropanecarboxylic acid using a suitable coupling reagent like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis, and purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl cyclopropanecarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl cyclopropanecarboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl cyclopropanecarboxylate involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and DNA, leading to modulation of their activities.

Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

4-methyl-2-oxo-2H-chromen-7-yl acetate: Another coumarin derivative with similar structural features but different ester group.

4-methyl-2-oxo-2H-chromen-7-yl benzoate: Similar core structure with a benzoate ester group.

Uniqueness

4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl cyclopropanecarboxylate is unique due to the presence of the cyclopropanecarboxylate ester, which imparts distinct chemical and biological properties compared to other coumarin derivatives

Biological Activity

4-Methyl-2-oxo-3-phenyl-2H-chromen-7-yl cyclopropanecarboxylate is a synthetic compound belonging to the coumarin family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a chromenone core with specific substituents that contribute to its biological properties. The structure can be summarized as follows:

| Property | Details |

|---|---|

| IUPAC Name | (4-methyl-2-oxo-3-phenylchromen-7-yl) cyclopropanecarboxylate |

| Molecular Formula | C20H16O4 |

| CAS Number | 869080-67-1 |

Antimicrobial Activity

Research has indicated that coumarin derivatives exhibit significant antimicrobial properties. A study highlighted the efficacy of various coumarins, including derivatives similar to this compound, against a range of pathogenic microorganisms. The compound's structure allows it to interact effectively with microbial enzymes, inhibiting their growth.

Antioxidant Properties

Coumarins are also recognized for their antioxidant capabilities. The compound has been studied for its ability to scavenge free radicals, which can lead to oxidative stress and cellular damage. This activity is crucial in preventing diseases associated with oxidative damage, such as cancer and cardiovascular diseases.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored through various in vitro assays. It has shown promise in inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory response. For instance, studies have demonstrated that the compound can reduce the expression of COX and LOX enzymes, which play significant roles in inflammation.

Anticancer Activity

Recent investigations have focused on the anticancer properties of coumarin derivatives. In vitro studies have reported that this compound exhibits cytotoxic effects on several cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, highlighting its potential as a therapeutic agent in oncology.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways related to inflammation and cancer.

- Receptor Modulation : It can modulate receptor activity, influencing signaling pathways that regulate cell proliferation and apoptosis.

- DNA Interaction : There is evidence suggesting that coumarins can intercalate into DNA, affecting gene expression and cellular function.

Case Studies

Several studies have documented the biological activity of this compound:

- Antimicrobial Study : A comparative analysis showed that derivatives of 4-methyl coumarins exhibited higher antimicrobial activity than standard antibiotics against resistant strains .

- Antioxidant Evaluation : In a study measuring the DPPH radical scavenging activity, the compound demonstrated significant antioxidant capacity compared to traditional antioxidants like ascorbic acid .

- Anti-inflammatory Assessment : In vitro tests on human cell lines indicated that the compound significantly reduced TNF-alpha levels, showcasing its anti-inflammatory potential .

Q & A

Basic: What are the common synthetic routes for preparing 4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl cyclopropanecarboxylate, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves a multi-step approach:

Core Chromene Formation: Acylated coumarin derivatives are synthesized via acid-catalyzed cyclization of phenolic precursors (e.g., 4-hydroxycoumarin derivatives). For example, refluxing salicyaldehyde derivatives with acetic anhydride and sodium acetate under acidic conditions is a standard method .

Esterification: The cyclopropanecarboxylate moiety is introduced via nucleophilic acyl substitution. Reaction conditions (e.g., anhydrous solvents, temperature control at 60–80°C) are critical to avoid hydrolysis of the cyclopropane ring .

Purification: Recrystallization from polar aprotic solvents like DMF or ethanol-water mixtures improves yield and purity .

Key Factors:

- Excess cyclopropanecarbonyl chloride drives esterification to completion.

- Acidic conditions stabilize the coumarin core but may require buffering to prevent cyclopropane ring opening .

Advanced: How can X-ray crystallography resolve structural ambiguities in chromene derivatives like this compound?

Methodological Answer:

X-ray crystallography provides unambiguous confirmation of:

- Stereochemistry: The orientation of the cyclopropane ring relative to the chromene core.

- Intermolecular Interactions: π-π stacking between phenyl groups (e.g., observed at 3.6–4.0 Å distances in analogous chromene sulfonates) stabilizes crystal packing .

- Bond Angles: Cyclopropane ring strain (e.g., C-C-C angles ~60°) is detectable, which impacts reactivity predictions .

Case Study:

For the sulfonate analog (), triclinic crystal symmetry (space group P1) with unit cell parameters a = 9.0371 Å, b = 9.6216 Å, c = 11.0308 Å was reported, resolving positional disorder in the phenyl substituent .

Basic: What spectroscopic techniques characterize the cyclopropane carboxylate moiety?

Methodological Answer:

- ¹H NMR: Cyclopropane protons appear as distinct multiplets at δ 1.2–1.5 ppm due to ring strain. Coupling constants (J = 5–8 Hz) confirm vicinal proton interactions .

- IR Spectroscopy: The ester carbonyl (C=O) exhibits a strong stretch at 1720–1740 cm⁻¹, while cyclopropane C-H bends appear near 1000–1100 cm⁻¹ .

- UV-Vis: Conjugation between the chromene core and cyclopropane ester results in λmax shifts (e.g., 320–340 nm in ethanol) .

Advanced: How can conflicting bioactivity data in chromene derivatives be reconciled?

Methodological Answer:

Contradictions often arise from:

- Purity Issues: Residual solvents (e.g., DMF) or unreacted intermediates may skew bioassays. HPLC-MS with >98% purity thresholds is recommended .

- Assay Variability: Standardize dose-response curves (e.g., IC50 measurements) across multiple cell lines.

- Structural Analogs: Bioactivity trends in show that electron-withdrawing groups (e.g., -CF3) enhance cytotoxicity, while bulky substituents reduce membrane permeability .

Basic: What is the role of the cyclopropane ring in the compound’s stability under varying pH?

Methodological Answer:

- Acidic Conditions (pH < 3): The cyclopropane ring remains intact, but ester hydrolysis may occur, releasing cyclopropanecarboxylic acid .

- Basic Conditions (pH > 10): Ring-opening via nucleophilic attack on strained C-C bonds is observed. Stabilization requires inert atmospheres and low-temperature storage .

Advanced: How do substituents on the phenyl ring affect electronic properties?

Methodological Answer:

- Electron-Donating Groups (-OCH3): Increase electron density on the chromene core, red-shifting UV absorption by 10–15 nm .

- Electron-Withdrawing Groups (-CF3): Enhance electrophilicity at the 2-oxo position, facilitating nucleophilic additions (e.g., amine conjugations) .

- Crystallographic Evidence: Substituent bulkiness (e.g., heptyloxy chains) disrupts π-π stacking, reducing melting points by 20–30°C .

Basic: Which chromatographic methods optimize post-synthesis purification?

Methodological Answer:

- Flash Chromatography: Use silica gel with ethyl acetate/hexane (3:7) for intermediate polarity.

- Prep-HPLC: C18 columns with acetonitrile/water gradients (5–95% over 20 min) resolve ester derivatives effectively .

- Recrystallization: Ethanol-DMF (1:1) mixtures yield high-purity crystals (>99%) .

Advanced: How do DFT studies predict reactivity in chromene derivatives?

Methodological Answer:

- Reactivity Hotspots: DFT calculations (B3LYP/6-311++G**) identify the 2-oxo group and cyclopropane ring as electrophilic centers .

- Frontier Molecular Orbitals (FMOs): HOMO-LUMO gaps (~4.5 eV) correlate with stability against nucleophilic attack .

- Charge Distribution: Mulliken charges reveal electron-deficient regions at the phenyl-C3 position, guiding derivatization strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.